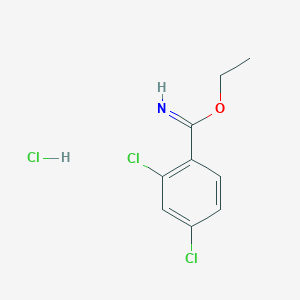

ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride

Description

Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is a halogenated organic compound with the molecular formula C₈H₈Cl₃NO and a molecular weight of 240.52 g/mol . Its CAS registry number is 129656-40-2, and it is typically available at a purity of 95% . Structurally, it consists of a 2,4-dichlorobenzene ring substituted with a carboximidate group (an imidate ester) and an ethyl ester moiety, stabilized as a hydrochloride salt. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing .

The compound’s reactivity is influenced by the electron-withdrawing chlorine atoms on the benzene ring, which polarize the carboximidate group, facilitating nucleophilic attack at the imine carbon. This property is critical for its use in forming heterocyclic frameworks or coupling reactions .

Properties

IUPAC Name |

ethyl 2,4-dichlorobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO.ClH/c1-2-13-9(12)7-4-3-6(10)5-8(7)11;/h3-5,12H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHOKOXFVJTVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=C(C=C(C=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding carboxylic acids and amines.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Chemistry

Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride serves as an important intermediate in organic synthesis. It participates in various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, facilitating the formation of diverse organic compounds.

- Hydrolysis : In aqueous conditions, it can hydrolyze to yield corresponding carboxylic acids and amines.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, leading to different derivatives.

Biological Applications

The compound has garnered attention in biological research due to its potential as an enzyme inhibitor . It has been studied for its interactions with specific molecular targets, particularly the 5-HT3 receptor , which is involved in nausea and anxiety modulation. Key findings include:

- Receptor Antagonism : this compound shows promise as a 5-HT3 receptor antagonist, which could be beneficial in managing chemotherapy-induced nausea .

- Structure-Activity Relationship (SAR) : The presence of the dichlorobenzene group enhances binding affinity to the receptor, indicating that structural modifications can significantly impact biological activity .

Agricultural Chemistry

In agricultural applications, this compound is investigated for its potential use as a herbicide or pesticide . Its efficacy in controlling certain pests makes it a candidate for developing new formulations aimed at improving crop yields while minimizing environmental impact .

Case Studies and Research Findings

Research studies have documented various findings regarding the biological activity of this compound:

- A study highlighted its effectiveness as a potential antagonist at serotonin receptors, showcasing its relevance in pharmacological applications .

- Another investigation focused on its interaction with nucleophiles and electrophiles to understand its reactivity better and develop safe formulations based on this compound.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved depend on the specific biological system and the target enzyme .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride, we compare it with three analogous compounds:

Mthis compound

Molecular Formula: C₇H₆Cl₃NO Molecular Weight: 226.49 g/mol (calculated) Key Differences:

- The methyl ester substituent reduces steric hindrance compared to the ethyl group, leading to faster hydrolysis rates in aqueous or nucleophilic environments.

- Lower molecular weight contributes to higher water solubility but reduced lipophilicity, limiting its utility in non-polar reaction systems .

- Applications: Primarily used in reactions requiring rapid imidate cleavage, such as peptide synthesis or prodrug activation.

Dopamine Hydrochloride (CAS 62-31-7)

Molecular Formula: C₈H₁₂ClNO₂ Molecular Weight: 189.64 g/mol Key Differences:

- Structurally distinct as a catecholamine derivative with a primary amine group.

- The hydrochloride salt enhances bioavailability and stability in pharmaceutical formulations, contrasting with the carboximidate’s role as a synthetic intermediate.

- Applications: Widely used in treating hypotension and Parkinson’s disease, highlighting divergent biological vs. industrial uses .

Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride

Molecular Formula: C₈H₁₆ClNO₂ Molecular Weight: 193.67 g/mol Key Differences:

- Features a cyclopentane ring and methylamino group, enabling ring-opening reactions or coordination chemistry, unlike the aromatic reactivity of the dichlorobenzene core.

- NMR data (e.g., δ 9.18 ppm for broad NH signals) suggests strong hydrogen bonding, influencing its crystallinity and purification workflows .

Table 1: Comparative Properties of this compound and Analogues

Biological Activity

Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and findings from various research studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2,4-dichlorobenzoic acid with ethyl carbamate in the presence of a coupling agent. The resulting compound features a dichlorobenzene moiety, which is significant for its biological interactions.

Chemical Structure

- Molecular Formula : C10H10Cl2N2O

- Molecular Weight : 249.1 g/mol

Research indicates that this compound exhibits activity as a potential antagonist at serotonin receptors, particularly the 5-HT3 receptor. This receptor is implicated in various physiological processes, including the modulation of nausea and anxiety.

Key Findings:

- 5-HT3 Receptor Antagonism : Studies have shown that compounds with similar structures can effectively block the 5-HT3 receptor, which is crucial for managing chemotherapy-induced nausea and vomiting .

- Structure-Activity Relationship (SAR) : The presence of the dichlorobenzene group enhances binding affinity to the receptor, indicating that structural modifications can significantly impact biological activity .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | |

| A549 (Lung Cancer) | 12.3 | |

| HeLa (Cervical Cancer) | 10.5 |

These results suggest that the compound may possess anticancer properties, warranting further investigation into its therapeutic potential.

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its effects on nausea and anxiety:

Q & A

Q. What are the recommended synthetic routes for ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 2,4-dichlorobenzoyl chloride with hydroxylamine to form the carboximidate intermediate, followed by esterification with ethanol and subsequent hydrochlorination. Key parameters include:

- Temperature control : Maintain 0–5°C during imidate formation to minimize side reactions.

- Solvent selection : Use anhydrous ethanol or tetrahydrofuran (THF) to enhance nucleophilicity.

- Catalytic additives : Triethylamine (TEA) can neutralize HCl byproducts, improving yield .

Optimization strategies include Design of Experiments (DoE) to screen variables (e.g., molar ratios, time) and monitoring via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Employ a multi-technique approach:

| Technique | Purpose | Example Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column, 70:30 MeOH:H2O, 1 mL/min |

| NMR (¹H/¹³C) | Confirm substitution pattern | DMSO-d6, δ 7.5–8.0 ppm (aromatic) |

| FT-IR | Identify functional groups (C=N, Cl) | ~1650 cm⁻¹ (C=N stretch) |

| Elemental Analysis | Validate stoichiometry | ±0.3% deviation from theoretical |

| Discrepancies in Cl content (e.g., via EA vs. NMR) may indicate residual solvents or incomplete hydrochlorination . |

Q. What are the critical storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis.

- Humidity : Maintain <30% relative humidity; desiccants like silica gel are recommended.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Thermal stability can be assessed via DSC (decomposition onset ~250°C, similar to analogs) .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound in nucleophilic environments?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Predict electrophilic sites (e.g., C=N reactivity) via Fukui indices.

- Simulate transition states for nucleophilic attack (e.g., by amines or thiols).

- Guide solvent selection by calculating solvation free energies.

Experimental validation using kinetic studies (e.g., pseudo-first-order conditions) is critical to resolve contradictions between computational predictions and observed reactivity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress.

- Crystallization control : Use anti-solvent addition (e.g., diethyl ether) with controlled cooling rates to ensure consistent particle size distribution (PSD).

- Statistical analysis : Apply multivariate regression to identify critical process parameters (CPPs) affecting impurity profiles .

Q. How can researchers resolve conflicting data regarding the compound’s toxicity in biological assays?

Answer:

- Dose-response studies : Test across a wide concentration range (nM to mM) to identify non-linear effects.

- Interference checks : Confirm the compound does not quench fluorescence or absorb at assay wavelengths (e.g., 280 nm for protein assays).

- Orthogonal assays : Compare cytotoxicity results from MTT, LDH, and apoptosis markers (e.g., caspase-3) .

Q. What advanced techniques elucidate degradation pathways under oxidative stress?

Answer:

- LC-HRMS : Identify degradation products (e.g., hydrolysis to 2,4-dichlorobenzoic acid).

- EPR spectroscopy : Detect free radical intermediates using spin traps like DMPO.

- Forced degradation : Expose to H2O2 (3% v/v, 40°C) and track kinetics via Arrhenius plots .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental Cl content be addressed?

Answer:

- Hypothesis 1 : Incomplete hydrochlorination → Repeat reaction with excess HCl gas.

- Hypothesis 2 : Hygroscopicity → Dry sample under vacuum (40°C, 24 h) before EA.

- Hypothesis 3 : Matrix interference → Use ion chromatography (IC) for direct Cl– quantification .

Q. What experimental designs reconcile conflicting solubility data in polar vs. non-polar solvents?

Answer:

- Phase solubility studies : Measure solubility in solvent mixtures (e.g., ethanol/hexane gradients).

- Hansen Solubility Parameters (HSP) : Calculate δD, δP, δH to predict compatibility.

- Molecular dynamics (MD) : Simulate solvent-shell interactions to explain anomalies .

Methodological Tables

Q. Table 1: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH, 4 weeks | 12.3 ± 1.5 | 2,4-Dichlorobenzoic acid |

| 0.1 M HCl, 24 h | 98.7 ± 0.8 | Ethyl 2,4-dichlorobenzoate |

Q. Table 2: Computational vs. Experimental Reactivity

| Nucleophile | DFT-predicted ΔG‡ (kcal/mol) | Experimental k (M⁻¹s⁻¹) |

|---|---|---|

| Ethylamine | 18.2 | 0.45 ± 0.03 |

| Thiophenol | 15.7 | 2.10 ± 0.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.